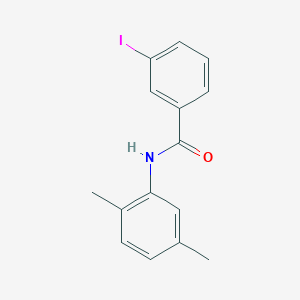

N-(2,5-dimethylphenyl)-3-iodobenzamide

Beschreibung

N-(2,5-Dimethylphenyl)-3-iodobenzamide (molecular formula: C₁₅H₁₄INO; molecular weight: 363.19 g/mol) is a benzamide derivative featuring an iodine atom at the 3-position of the benzoyl group and a 2,5-dimethylphenyl substituent on the amide nitrogen (Fig. 1). The iodine atom contributes significant electronegativity and polarizability, while the 2,5-dimethylphenyl group introduces steric bulk and lipophilicity, influencing both solubility and binding interactions .

Eigenschaften

Molekularformel |

C15H14INO |

|---|---|

Molekulargewicht |

351.18g/mol |

IUPAC-Name |

N-(2,5-dimethylphenyl)-3-iodobenzamide |

InChI |

InChI=1S/C15H14INO/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |

InChI-Schlüssel |

KGVMWYHEROJLKO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)I |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)I |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(Disubstituted-Phenyl)-3-Hydroxynaphthalene-2-Carboxamides

A study evaluated 24 N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. Key findings include:

- Substituent Position and Activity : Compounds with 2,5-dimethylphenyl (IC₅₀ ~10 µM) and 3,5-dimethylphenyl groups exhibited the highest PET-inhibiting activity. The 2,5-dimethyl substitution pattern aligns with N-(2,5-dimethylphenyl)-3-iodobenzamide, suggesting that steric and electronic effects at these positions enhance target engagement .

- Electron-Withdrawing Effects: The study highlighted that electron-withdrawing substituents (e.g., fluorine) improve activity.

Table 1: Key Structural and Activity Comparisons

N-(2,5-Dimethylphenyl)benzenesulfonamide

Crystallographic studies of N-(2,5-dimethylphenyl)benzenesulfonamide (I) revealed:

- Conformational Effects : The N–C bond adopts a gauche conformation with a torsion angle of 62.7°, influenced by steric interactions between the 2,5-dimethylphenyl group and sulfonamide moiety. This contrasts with N-(2,6-dimethylphenyl) analogs (torsion angle: 44.9°), where closer substituents restrict rotation .

N-(2,5-Dimethylphenyl)succinamic Acid Monohydrate

This compound’s crystal structure demonstrated:

- Hydrogen-Bonding Patterns : The amide N–H group adopts a syn conformation relative to the ortho-methyl group, facilitating intermolecular O–H···O and N–H···O hydrogen bonds. Such interactions are critical for crystal packing and may influence solubility and stability in benzamide derivatives .

- Comparison to Benzamides : Unlike succinamic acid derivatives, this compound lacks a carboxylic acid group but retains the amide functionality. The iodine atom may alter hydrogen-bonding capacity compared to oxygen-based substituents .

Halogenated Benzamide Analogs

N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide shares structural motifs with the target compound, including a benzamide core and halogen substituents. Fluorine’s small size and high electronegativity contrast with iodine’s larger atomic radius and polarizability, which may enhance van der Waals interactions in hydrophobic binding pockets .

Key Structural and Functional Insights

- Substituent Position : The 2,5-dimethylphenyl group optimizes steric bulk without impeding rotational freedom, as seen in sulfonamide and carboxamide studies .

- Halogen Effects: Iodine’s electron-withdrawing nature and lipophilicity may improve membrane permeability and target affinity compared to non-halogenated or fluorine-containing analogs .

- Conformational Flexibility : The gauche conformation in sulfonamides and hydrogen-bonding patterns in succinamic acids highlight the importance of substituent-driven molecular geometry in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.